4-(Bromo(phenyl)methyl)benzonitrile 4-(Bromo(phenyl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 128660-38-8
VCID: VC15908082
InChI: InChI=1S/C14H10BrN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H
SMILES:
Molecular Formula: C14H10BrN
Molecular Weight: 272.14 g/mol

4-(Bromo(phenyl)methyl)benzonitrile

CAS No.: 128660-38-8

Cat. No.: VC15908082

Molecular Formula: C14H10BrN

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromo(phenyl)methyl)benzonitrile - 128660-38-8

Specification

CAS No. 128660-38-8
Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
IUPAC Name 4-[bromo(phenyl)methyl]benzonitrile
Standard InChI InChI=1S/C14H10BrN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H
Standard InChI Key GRVPWOLGXHBUJY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Br

Introduction

Chemical Identity and Structural Features

4-(Bromo(phenyl)methyl)benzonitrile (C₁₄H₁₀BrN) has a molecular weight of 272.14 g/mol. Its IUPAC name is derived from the biphenyl backbone, where a bromomethyl group is attached to the ortho position of one phenyl ring, and a nitrile group is para-substituted on the adjacent ring. The canonical SMILES representation is C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N, reflecting its two aromatic rings connected by a single bond, with substituents at specific positions.

Key structural attributes include:

  • Bromine Atom: A potent leaving group that facilitates nucleophilic substitution reactions.

  • Nitrile Group: A polar functional group amenable to reduction, hydrolysis, or cycloaddition reactions.

  • Biphenyl Core: Provides rigidity and influences electronic properties through conjugation.

Synthesis and Manufacturing

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at the methyl-substituted position requires careful control of reaction conditions.

  • Purification: Chromatographic techniques (e.g., silica gel) are often necessary to isolate the product from byproducts like dichloromethyl derivatives .

Physicochemical Properties

Spectroscopic Characterization

Studies on 4-Bromo-3-methylbenzonitrile, a related compound, provide a framework for understanding the spectroscopic behavior of brominated benzonitriles. Key findings include:

PropertyData for 4-Bromo-3-methylbenzonitrile Inferences for Target Compound
FTIR (cm⁻¹)ν(C≡N): 2225; ν(C-Br): 560Similar nitrile and C-Br stretches expected
¹H NMR (δ, ppm)Aromatic protons: 7.5–8.0; CH₃: 2.47Downfield shifts for ortho-substituted protons
Raman SpectroscopyRing vibrations: 1600–1400Biphenyl conjugation alters ring modes

The nitrile group’s IR absorption near 2225 cm⁻¹ and C-Br stretching around 560 cm⁻¹ are hallmark features . Nuclear magnetic resonance (NMR) would reveal distinct aromatic splitting patterns due to the bromomethyl group’s deshielding effects.

Thermal and Solubility Properties

  • Melting Point: Estimated between 80–100°C based on analogues.

  • Solubility: Low polarity suggests solubility in dichloromethane, chloroform, and dimethylformamide (DMF).

Reactivity and Chemical Behavior

Nucleophilic Substitution

The bromine atom’s electrophilic nature enables reactions with nucleophiles (e.g., amines, thiols). For instance, in Suzuki-Miyaura couplings, palladium catalysts facilitate cross-coupling with boronic acids to form biaryl structures.

Nitrile Transformations

  • Reduction: Using DIBAL-H or lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine .

  • Hydrolysis: Acidic or basic conditions yield carboxylic acids or amides, respectively.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bifunctional reactivity makes it a candidate for synthesizing kinase inhibitors or antimicrobial agents. For example, brominated nitriles are precursors to heterocycles like benzimidazoles, which exhibit biological activity.

Materials Science

Incorporating the biphenyl core into liquid crystals or polymers could enhance thermal stability and optoelectronic properties.

Comparison with Related Compounds

CompoundKey DifferencesReactivity Profile
4-Bromo-3-methylbenzonitrileMethyl substituent vs. phenylmethylLess steric hindrance
4-BromobenzonitrileLacks phenylmethyl groupLower molecular weight, simpler synthesis

Future Perspectives

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

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